molecular formula C6H7NO2 B12521531 2-(Methoxymethylidene)-3-oxobutanenitrile CAS No. 848481-05-0

2-(Methoxymethylidene)-3-oxobutanenitrile

Cat. No.: B12521531
CAS No.: 848481-05-0
M. Wt: 125.13 g/mol
InChI Key: ZHZWVYRNXWFHFP-UHFFFAOYSA-N
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Description

2-(Methoxymethylidene)-3-oxobutanenitrile is an organic compound with the chemical formula C6H7NO2. It is characterized by the presence of a methoxymethylidene group attached to a 3-oxobutanenitrile backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methoxymethylidene)-3-oxobutanenitrile can be synthesized through the reaction of methylmalononitrile with methanol. The reaction typically involves the use of a base catalyst to facilitate the formation of the methoxymethylidene group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethylidene)-3-oxobutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted methoxymethylidene derivatives.

Scientific Research Applications

2-(Methoxymethylidene)-3-oxobutanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methoxymethylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 2-(Methoxymethylidene)propanedinitrile
  • 2-(Methoxymethylidene)malononitrile

Comparison: 2-(Methoxymethylidene)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

CAS No.

848481-05-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(methoxymethylidene)-3-oxobutanenitrile

InChI

InChI=1S/C6H7NO2/c1-5(8)6(3-7)4-9-2/h4H,1-2H3

InChI Key

ZHZWVYRNXWFHFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=COC)C#N

Origin of Product

United States

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